molecular formula C19H18N2O2S B11347683 2-ethoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

2-ethoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11347683
M. Wt: 338.4 g/mol
InChI Key: DYUYBTLYPGXBEA-UHFFFAOYSA-N
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Description

2-ETHOXY-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the Pyridine and Thiophene Groups: These groups can be introduced through nucleophilic substitution reactions.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the pyridine ring or the benzamide core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the ethoxy group.

    2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the thiophene group.

Uniqueness

The presence of both the pyridine and thiophene groups, along with the ethoxy substitution, might confer unique chemical and biological properties, such as increased solubility or specific binding affinities.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-ethoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H18N2O2S/c1-2-23-17-10-4-3-9-16(17)19(22)21(14-15-8-7-13-24-15)18-11-5-6-12-20-18/h3-13H,2,14H2,1H3

InChI Key

DYUYBTLYPGXBEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Origin of Product

United States

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